2-Cyano-6-fluorobenzoic acid
Overview
Description
2-Cyano-6-fluorobenzoic acid is an aromatic organic compound with the molecular formula C8H4FNO2 . It is a derivative of benzoic acid .
Molecular Structure Analysis
The molecular structure of 2-Cyano-6-fluorobenzoic acid consists of a benzene ring with a cyano group (-CN) attached to one carbon and a fluorine atom attached to another carbon. The benzene ring also has a carboxylic acid group (-COOH) attached .Physical And Chemical Properties Analysis
2-Cyano-6-fluorobenzoic acid is a solid at room temperature . Its molecular weight is 165.12 Da . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
- Application : 2-Cyano-6-fluorobenzoic acid is used as a conservative tracer in petrochemical exploration and geochemical investigations .
- Method of Application : Tracers are added to the injected solvent to track its flow path or pattern. The subsurface flow in the reservoir is anisotropic, and the reservoirs usually exhibit a high degree of heterogeneity, making it difficult to predict flow patterns .
- Results : The information obtained from tracer tests are tracer response curves that may be qualitatively and quantitatively evaluated to observe breakthrough and interwell communication .
- Application : 2-Cyano-6-fluorobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
- Method of Application : This compound is typically used in the synthesis of other chemicals, but the specific methods of application can vary widely depending on the particular synthesis or process .
- Results : The outcomes of using this compound as an intermediate can also vary widely, as it depends on the specific chemicals being synthesized .
Petrochemical Industry
Pharmaceuticals, Agrochemicals, and Dyestuff Fields
- Application : 2-Cyano-6-fluorobenzoic acid is used in the preparation of Enzalutamide, a medication used in the treatment of prostate cancer .
- Method of Application : The specific method of application can vary widely depending on the particular synthesis or process .
- Results : The outcomes of using this compound in the synthesis of Enzalutamide can also vary widely, as it depends on the specific chemicals being synthesized .
- Application : 2-Cyano-6-fluorobenzoic acid is used in scientific research and development .
- Method of Application : This compound is typically used in the synthesis of other chemicals, but the specific methods of application can vary widely depending on the particular synthesis or process .
- Results : The outcomes of using this compound as an intermediate can also vary widely, as it depends on the specific chemicals being synthesized .
Preparation of Enzalutamide
Scientific Research and Development
- Application : 2-Cyano-6-fluorobenzoic acid may be employed in the preparation of zaragozic acid A analogs .
- Method of Application : The specific method of application can vary widely depending on the particular synthesis or process .
- Results : The outcomes of using this compound in the synthesis of zaragozic acid A analogs can also vary widely, as it depends on the specific chemicals being synthesized .
- Application : 2-Cyano-6-fluorobenzoic acid is used in the manufacture of substances .
- Method of Application : This compound is typically used in the synthesis of other chemicals, but the specific methods of application can vary widely depending on the particular synthesis or process .
- Results : The outcomes of using this compound as an intermediate can also vary widely, as it depends on the specific chemicals being synthesized .
Preparation of Zaragozic Acid A Analogs
Manufacture of Substances
Safety And Hazards
properties
IUPAC Name |
2-cyano-6-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJBENDDHRHXIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382634 | |
Record name | 2-cyano-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-6-fluorobenzoic acid | |
CAS RN |
887266-96-8 | |
Record name | 2-Cyano-6-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887266-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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